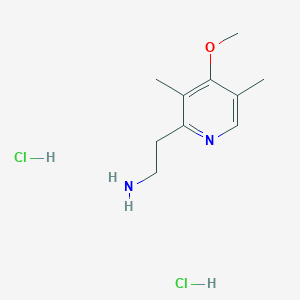

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride

Description

This compound features a pyridine ring substituted with methoxy (4-position) and methyl groups (3- and 5-positions), linked to an ethanamine side chain. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications. Its molecular formula is C₁₀H₂₀Cl₂N₂O, with a molecular weight of 255.19 g/mol (calculated).

Properties

Molecular Formula |

C10H18Cl2N2O |

|---|---|

Molecular Weight |

253.17 g/mol |

IUPAC Name |

2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C10H16N2O.2ClH/c1-7-6-12-9(4-5-11)8(2)10(7)13-3;;/h6H,4-5,11H2,1-3H3;2*1H |

InChI Key |

QNTXGSVXJWNLII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Example: Synthesis of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine Dihydrochloride

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Chloromethylation | Starting pyridine derivative treated with formaldehyde and hydrochloric acid to form 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | ~85% | Performed under acidic aqueous conditions at 0–5 °C to control reaction |

| 2. Nucleophilic substitution | Reaction of chloromethyl intermediate with excess ammonia in methanol at room temperature | ~75% | Ammonia displaces chloride to form ethan-1-amine side chain |

| 3. Salt formation | Treatment of free amine with hydrochloric acid in ethanol to form dihydrochloride salt | >90% | Salt formation improves compound stability and crystallinity |

Analytical and Purification Methods

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >98% purity for the final dihydrochloride salt.

- Structural Confirmation: Proton nuclear magnetic resonance (^1H-NMR) and mass spectrometry (MS) confirm the chemical structure and substitution pattern.

- Crystallization: The dihydrochloride salt is crystallized from ethanol or aqueous ethanol mixtures to obtain a stable solid form.

- Chiral Purity: While the target compound is achiral, related sulfoxide derivatives show enantiomeric excess (e.e.) values >99%, indicating high stereochemical control in related syntheses.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Solvent | Methanol, water, ethanol | Polar solvents facilitate substitution and salt formation |

| Temperature | 0–30 °C for chloromethylation and substitution | Controls side reactions and improves selectivity |

| Reaction Time | 1–4 hours per step | Optimized for maximum yield and purity |

| Catalyst/Oxidant (if applicable) | Titanium isopropoxide, cumene hydroperoxide | Used in oxidation steps for related derivatives |

| Yield | 70–90% overall | Dependent on reaction scale and conditions |

| Purity | >98% by HPLC | Ensures pharmaceutical-grade quality |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while nucleophilic substitution can produce a wide range of ethanamine derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific pathways or receptors, is ongoing.

Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table highlights critical differences between the target compound and related pyridine derivatives:

Structural and Functional Implications

- Side Chain Variations : The target compound’s ethanamine chain (C₂) contrasts with the branched 2-methylpropanamine (C₃) in , which increases hydrophobicity and may reduce aqueous solubility.

- Ring Modifications: The pyridinone analog in introduces a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the methoxy-substituted pyridine.

Biological Activity

2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride, commonly referred to as a pyridine derivative, has garnered attention in pharmacological studies due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with methoxy and dimethyl groups. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and neurology.

- Molecular Formula : C10H18Cl2N2O

- Molecular Weight : 253.17 g/mol

- CAS Number : 2648961-17-3

The biological activity of 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The compound's structural features allow it to modulate neurotransmitter systems and exhibit potential anticancer properties.

Anticancer Activity

Recent studies have highlighted the compound's efficacy as an anticancer agent. It has been shown to induce apoptosis in cancer cells through various mechanisms:

- Induction of Apoptosis : The compound acts as a potent apoptosis inducer with an effective concentration (EC50) of approximately 2 nM in cell-based assays, demonstrating significant potency against various cancer cell lines, including breast cancer xenografts .

- Cell Proliferation Inhibition : In vitro studies have demonstrated that 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride inhibits cell proliferation in several cancer models, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines .

Case Studies and Research Findings

A summary of relevant findings from recent research on the biological activity of this compound includes:

Toxicology and Safety Profile

While the therapeutic potential is promising, understanding the safety profile is essential for clinical applications. Preliminary toxicological assessments indicate that exposure to high concentrations may result in adverse effects; however, specific safety data regarding this compound remains limited.

Q & A

Basic Questions

Q. What are the key spectroscopic methods for characterizing 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)ethan-1-amine dihydrochloride?

- Methodological Answer :

- 1H-NMR : Analyze proton environments, focusing on aromatic protons (δ 3.8–4.0 ppm for methoxy groups and δ 2.5–2.7 ppm for methyl groups on the pyridine ring). Integration ratios confirm substituent positions .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C₁₁H₁₈Cl₂N₂O) and fragmentation patterns consistent with the dihydrochloride salt .

- X-ray Crystallography : Employ SHELX software for single-crystal structure determination, particularly to resolve stereochemical ambiguities .

Q. How is this compound synthesized, and what are critical reaction conditions?

- Methodological Answer :

- Step 1 : React 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde with ethylamine via reductive amination using NaBH₄ or H₂/Pd-C to form the primary amine.

- Step 2 : Treat the free base with HCl in dioxane or ethanol to precipitate the dihydrochloride salt. Monitor pH to ensure complete protonation .

- Critical Conditions : Maintain anhydrous conditions during salt formation to avoid hydrolysis. Use stoichiometric HCl (2 equivalents) for dihydrochloride conversion .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid prolonged exposure to humidity, which may hydrolyze the methoxy group or degrade the salt form .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for large-scale production?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination to improve efficiency.

- Solvent Optimization : Replace dioxane with ethanol or THF to enhance solubility of intermediates .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and minimize side products .

Q. How do data contradictions in NMR spectra arise, and how can they be resolved?

- Methodological Answer :

- Impurity Interference : Trace solvents (e.g., DMSO-d₆) or byproducts (e.g., unreacted free base) may split signals. Purify via recrystallization or column chromatography .

- Dynamic Effects : Rotameric equilibria in the ethylamine chain can broaden peaks. Acquire spectra at higher temperatures (e.g., 50°C) to sharpen signals .

- Reference Standards : Compare with EP impurity profiles (e.g., dihydrochloride analogs) to identify unexpected peaks .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use PyMOL or AutoDock to model binding to receptors (e.g., GPCRs or ion channels). Focus on the pyridine ring’s electron density and amine’s hydrogen-bonding potential .

- In Vitro Assays : Conduct competitive binding assays with fluorescent probes. Adjust buffer pH to 7.4 to mimic physiological conditions and assess salt dissociation .

Q. How does the dihydrochloride form influence solubility and bioavailability compared to the free base?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and gastric fluid (pH 1.2). The dihydrochloride salt typically shows higher aqueous solubility (>50 mg/mL) due to ionic dissociation .

- Bioavailability : Compare AUC (Area Under Curve) in rodent models. The salt form may enhance intestinal absorption but require dose adjustments to account for chloride ion load .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.